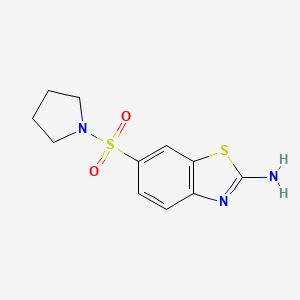

6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c12-11-13-9-4-3-8(7-10(9)17-11)18(15,16)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOATLSYQAGZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881291-07-2 | |

| Record name | 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced by reacting the benzothiazole core with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Coupling Reactions at the Benzothiazol-2-Amine Group

The primary amine at position 2 of the benzothiazole ring participates in nucleophilic coupling reactions:

-

Amide Formation : Reacts with acid chlorides (e.g., chloroacetyl chloride) to form substituted amides. For example, analogous compounds like 11 (Scheme 3 in ) were synthesized via chloroacetylation of 2-amino benzothiazole derivatives.

-

Knoevenagel Condensation : The amine may act as a catalyst or intermediate in condensation reactions with aldehydes, as seen in the synthesis of benzothiazole-thiazolidinedione hybrids 9a–n .

Example Reaction Pathway :

Sulfonamide Functionalization

The pyrrolidine-1-sulfonyl group exhibits versatile reactivity:

-

Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to yield sulfonic acids and amines. For instance, sulfamoyl azide intermediates in pyrrolidine-to-diene conversions (via N-atom removal) involve sulfonamide cleavage .

-

N-Sulfonylazidonation : Pyrrolidine sulfonamides undergo azidonation to form sulfamoyl azides, which rearrange thermally to produce dienes (Fig. 1c in ).

Key Reaction Conditions :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrolysis | H₂SO₄ (conc.) or NaOH (aq.), reflux | Pyrrolidine + benzothiazole-SO₃H |

| Thermal Rearrangement | 100–120°C, inert atmosphere | Conjugated dienes |

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes skeletal modifications:

-

Ring-Opening : Catalytic hydrogenation or oxidative cleavage (e.g., with

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Autoimmune and Inflammatory Diseases

One of the primary applications of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine is in the treatment of autoimmune diseases and inflammatory conditions. Research indicates that this compound acts as an inhibitor of the MTH1 enzyme, which plays a crucial role in the pathology of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. The inhibition of MTH1 can modulate immune responses and reduce inflammation, providing a novel therapeutic avenue for managing these chronic conditions .

Antibacterial Activity

The benzothiazole moiety has been linked to various biological activities, including antibacterial properties. Compounds similar to 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be further explored for its potential in treating bacterial infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzothiazole derivatives is critical for optimizing their pharmacological properties. Studies have indicated that modifications to the benzothiazole ring can significantly affect biological activity. For example, variations in substituents on the benzothiazole structure can enhance anti-inflammatory and antibacterial effects .

Cancer Therapy

Recent research has identified extracellular-related kinase 5 (ERK5) as a promising target for cancer therapy. Compounds similar to 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine are being evaluated for their ability to inhibit ERK5 activity, which is implicated in tumor progression and survival. High-throughput screening methods are being employed to identify effective inhibitors from libraries of compounds that include benzothiazole derivatives .

Case Studies

Here are some documented case studies showcasing the applications of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine:

Wirkmechanismus

The mechanism of action of 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and physicochemical properties of benzothiazol-2-amine derivatives are heavily influenced by substituents at the 6-position. Key analogs include:

Electronic and Solubility Profiles

- Solubility: Pyrrolidine’s cyclic amine moiety may improve aqueous solubility via protonation or salt formation, contrasting with non-polar groups like bromo or chloro. Methyl sulfonyl and morpholine sulfonyl analogs (e.g., 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine ) share similar solubility advantages.

Biologische Aktivität

6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine, with the CAS number 881291-07-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and neuroprotective effects, supported by recent research findings.

- Molecular Formula : C₁₁H₁₃N₃O₂S₂

- Molecular Weight : 283.36 g/mol

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine. Research indicates that compounds with a benzothiazole core exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies : The compound demonstrated a notable ability to inhibit cell proliferation in 2D cultures compared to 3D assays, suggesting a strong interaction with cellular mechanisms involved in tumor growth .

- Mechanism of Action : It is believed that the compound may intercalate into DNA or bind selectively to DNA grooves, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. Studies have shown that 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine exhibits activity against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate activity |

| Staphylococcus aureus | Significant activity |

| Saccharomyces cerevisiae | Low activity |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective properties. A study indicated that certain derivatives could exhibit anticonvulsant effects and reduce neurotoxicity in animal models:

- CNS Activity : Compounds similar to 6-(Pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine were evaluated for their ability to protect against seizures and other neurotoxic effects .

Case Studies

Several case studies have explored the efficacy of benzothiazole compounds in clinical settings:

- Antitumor Efficacy in Cell Lines :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via sulfonylation of a benzothiazol-2-amine precursor. For example, a two-step approach involves:

Thiocyanation : Reacting aniline derivatives with KSCN and Br₂ in glacial acetic acid at low temperatures (<10°C) to form 2-aminobenzothiazoles .

Sulfonylation : Introducing the pyrrolidine-1-sulfonyl group via coupling with pyrrolidine sulfonyl chloride under basic conditions (e.g., THF with NaH) .

- Optimization : Yield improvements (e.g., from 40% to 64%) can be achieved by controlling stoichiometry (e.g., excess KSCN), solvent choice (e.g., THF for solubility), and purification via recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine?

- Structural Confirmation :

- X-ray crystallography resolves the molecular geometry and sulfonamide conformation, as demonstrated in its crystal structure (e.g., PDB ID in Figure 2 of ).

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm), pyrrolidine protons (δ 2.8–3.5 ppm), and sulfonamide protons (exchange broadening) .

- Purity Assessment :

- HPLC (>98% purity) with UV detection at λ ~280 nm, validated against reference standards .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the inhibition of Pseudomonas aeruginosa virulence by 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine?

- Experimental Design :

In vitro assays : Measure minimum inhibitory concentration (MIC) against P. aeruginosa strains (e.g., PAO1) in LB broth.

Virulence factor quantification : Assess biofilm formation (crystal violet staining) and pyocyanin production (chloroform-HCl extraction) .

Gene expression analysis : Use RT-qPCR to monitor downregulation of quorum-sensing genes (e.g., lasI, rhlI) .

Q. How should discrepancies in anticancer activity data across different cell lines (e.g., HCT-116 vs. HT29) be analyzed to determine selective toxicity?

- Data Analysis Framework :

Dose-response curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across cell lines .

Mechanistic studies : Perform apoptosis assays (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) to differentiate selective vs. off-target effects .

Q. What computational strategies can predict the binding mode of 6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-amine to ERK5?

- Approach :

Molecular docking : Use the crystal structure of ERK5 (PDB: 4BQB) and AutoDock Vina to simulate ligand-receptor interactions, focusing on the sulfonamide’s hydrogen bonding with Lys43 and hydrophobic contacts with Val25 .

QSAR modeling : Develop a regression model correlating substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .

Methodological Considerations for Contradictory Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.